5-Nitroguaiacol (sodium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Nitroguaiacol (sodium) is a chemical compound with the molecular formula C₇H₆NNaO₄. It is a sodium salt of 5-nitroguaiacol, which is a nitro derivative of guaiacol. This compound is known for its applications in various fields, including agriculture, where it is used as a plant growth regulator .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitroguaiacol (sodium) typically involves the nitration of guaiacol followed by neutralization with sodium hydroxide. The process can be summarized as follows:
Nitration: Guaiacol is nitrated using a mixture of nitric acid and acetic acid. The reaction is carried out at a controlled temperature to ensure the formation of 5-nitroguaiacol.
Neutralization: The resulting 5-nitroguaiacol is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of 5-nitroguaiacol (sodium) follows similar steps but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced mixing techniques can enhance the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-Nitroguaiacol (sodium) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dinitroguaiacol.
Reduction: Reduction of the nitro group can yield aminoguaiacol.
Substitution: The methoxy group can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Substitution reactions often require acidic or basic conditions, depending on the desired product.
Major Products Formed
Oxidation: Dinitroguaiacol
Reduction: Aminoguaiacol
Substitution: Various substituted guaiacols depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
5-Nitroguaiacol (sodium) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: It serves as a tool for studying plant physiology and growth regulation.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the field of cancer treatment.
Industry: It is used in the formulation of plant growth regulators and other agricultural chemicals
Wirkmechanismus
The mechanism of action of 5-nitroguaiacol (sodium) involves its absorption by plant leaves and subsequent translocation throughout the plant. It increases the translocation of ATP and the synthesis of proteins, promoting plant growth and development. The molecular targets and pathways involved include the enhancement of cellular respiration and protein synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium 2-methoxy-5-nitrophenolate
- Sodium 4-nitrophenolate
- Sodium 2-nitrophenolate
Uniqueness
5-Nitroguaiacol (sodium) is unique due to its specific nitro and methoxy functional groups, which confer distinct chemical properties and biological activities. Compared to other nitrophenolates, it has a unique mode of action and specific applications in plant growth regulation .
Eigenschaften
Molekularformel |
C7H7NNaO4 |
---|---|
Molekulargewicht |
192.12 g/mol |
InChI |
InChI=1S/C7H7NO4.Na/c1-12-7-4-5(8(10)11)2-3-6(7)9;/h2-4,9H,1H3; |
InChI-Schlüssel |
IVJQGBHYRPCKGH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])O.[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.